
6H-Purin-6-one, 1,9-dihydro-2-((3-propylphenyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Propylphenyl)amino)-1H-purin-6(9H)-one is a complex organic compound with a unique structure that combines a purine base with a substituted aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Propylphenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-propylaniline with a purine derivative under specific conditions. One common method involves the use of a coupling reaction facilitated by a catalyst, such as palladium, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Propylphenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated purine derivatives.
Applications De Recherche Scientifique
2-((3-Propylphenyl)amino)-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-((3-Propylphenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3-Methylphenyl)amino)-1H-purin-6(9H)-one
- 2-((3-Ethylphenyl)amino)-1H-purin-6(9H)-one
- 2-((3-Butylphenyl)amino)-1H-purin-6(9H)-one
Uniqueness
2-((3-Propylphenyl)amino)-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group provides distinct steric and electronic properties compared to other alkyl-substituted analogs, potentially leading to different interactions with molecular targets and varied applications.
Propriétés
Numéro CAS |
123994-70-7 |
|---|---|
Formule moléculaire |
C14H15N5O |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
2-(3-propylanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C14H15N5O/c1-2-4-9-5-3-6-10(7-9)17-14-18-12-11(13(20)19-14)15-8-16-12/h3,5-8H,2,4H2,1H3,(H3,15,16,17,18,19,20) |
Clé InChI |
UJLDHQAWSWICJD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=CC=C1)NC2=NC3=C(C(=O)N2)NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione](/img/structure/B11852294.png)
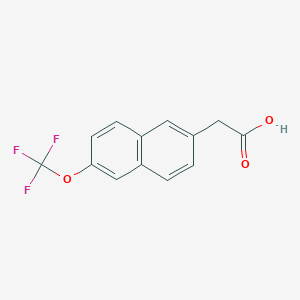
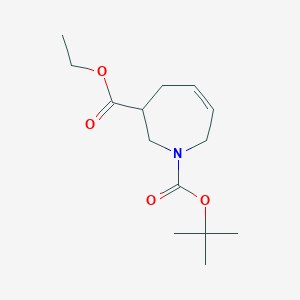

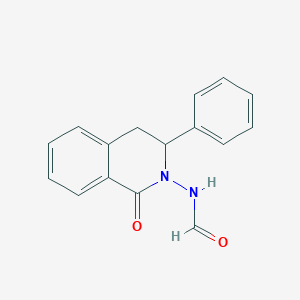
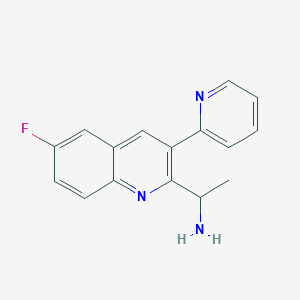
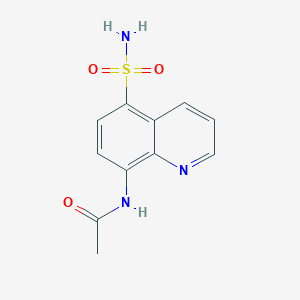

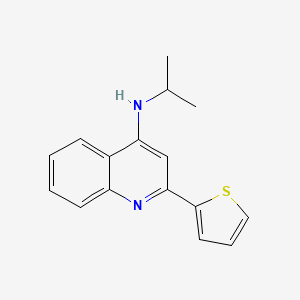
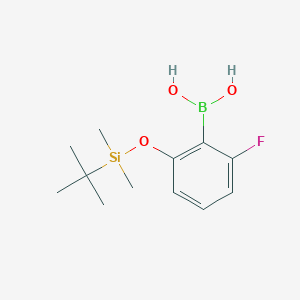
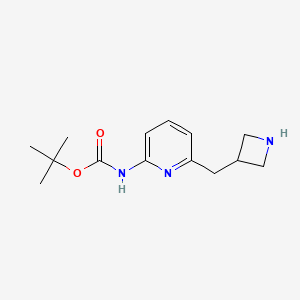
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)


